molecular formula C4H10N2 B13625391 (1-Methylcyclopropyl)hydrazine

(1-Methylcyclopropyl)hydrazine

Cat. No.: B13625391
M. Wt: 86.14 g/mol
InChI Key: CYEKPWVHQSJODM-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)hydrazine is an organic compound with the molecular formula C4H10N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)hydrazine typically involves the reaction of 1-methylcyclopropylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{1-Methylcyclopropylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]

The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as ethanol or methanol are commonly used, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

(1-Methylcyclopropyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)hydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylhydrazine: Similar in structure but lacks the methyl group.

    Methylhydrazine: Contains a methyl group but lacks the cyclopropyl ring.

    Hydrazine: The parent compound without any substituents.

Uniqueness

(1-Methylcyclopropyl)hydrazine is unique due to the presence of both a cyclopropyl ring and a methyl group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other hydrazine derivatives.

Properties

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

(1-methylcyclopropyl)hydrazine

InChI

InChI=1S/C4H10N2/c1-4(6-5)2-3-4/h6H,2-3,5H2,1H3

InChI Key

CYEKPWVHQSJODM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NN

Origin of Product

United States

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